molecular formula C9H11FN2O3S B1444015 2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide CAS No. 1496857-22-7

2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide

Cat. No.: B1444015
CAS No.: 1496857-22-7
M. Wt: 246.26 g/mol
InChI Key: WFDJHQHECDAQLN-UHFFFAOYSA-N
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Description

2-Fluoro-N,N-dimethyl-5-sulfamoylbenzamide is a chemical compound of significant interest in medicinal chemistry and antiviral research, particularly in the investigation of treatments for Hepatitis B Virus (HBV). This benzamide derivative belongs to a class of compounds known as sulfamoylbenzamides, which have been identified as potent capsid assembly effectors . These molecules target the core proteins of HBV, inducing faulty assembly of viral nucleocapsids. This disruption prevents the proper packaging of viral genetic material and the formation of functional capsids, thereby significantly reducing the production of new infectious virions and the establishment of persistent viral reservoirs such as cccDNA . The structural motif of the sulfamoylbenzamide scaffold is critical for this biological activity. Researchers have found that modifications on different parts of the molecule, including the sulfonamide and benzamide groups, can profoundly influence its potency and selectivity . The presence of the sulfamoyl group is a key pharmacophore, often explored by reacting with various amines to create a library of analogs for structure-activity relationship (SAR) studies . The N,N-dimethyl group on the benzamide moiety is one such modification that researchers utilize to optimize the drug's properties. The fluoro substituent is a common feature in bioactive molecules, often used to modulate electronic properties, metabolic stability, and binding affinity . As such, this compound serves as a valuable chemical intermediate and lead compound for designing and synthesizing novel antiviral agents . Applications & Research Use: • Antiviral Research: Serves as a key scaffold in the discovery and development of novel anti-HBV therapeutics, specifically as a capsid assembly modulator . • Medicinal Chemistry: Used extensively in SAR studies to explore the impact of substituent variations on the sulfamoylbenzamide core, aiming to enhance potency, reduce cytotoxicity, and improve pharmacological profiles . • Chemical Biology: A useful tool compound for investigating HBV replication cycles, capsid protein dynamics, and mechanisms of viral persistence. Notice to Researchers: This product is labeled with the required precautionary statements and hazard codes as per GHS guidelines. It is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety measures, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O3S/c1-12(2)9(13)7-5-6(16(11,14)15)3-4-8(7)10/h3-5H,1-2H3,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDJHQHECDAQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 2-Fluorobenzoic Acid

  • Starting material: 2-fluorobenzoic acid.
  • Reagent: Chlorosulfonic acid.
  • Reaction: Electrophilic aromatic substitution to introduce a sulfonyl chloride group at the 5-position.
  • Yield: Approximately 77% reported.
  • Notes: This step is crucial for activating the aromatic ring for subsequent sulfamoylation.

Conversion to Sulfamoyl Derivative

  • The sulfonyl chloride intermediate is treated with aqueous ammonia or primary/secondary amines.
  • This reaction replaces the sulfonyl chloride with a sulfamoyl group (-SO2NH2 or substituted amine).
  • Yields vary depending on the amine used; for ammonia, high yields are typical.
  • For the target compound, reaction with dimethylamine or its equivalent yields the N,N-dimethylsulfamoyl group.

Formation of the Benzamide Moiety

  • The carboxylic acid or its acid chloride is converted to the benzamide by reaction with dimethylamine.
  • Activation of the acid is often achieved by converting it to an acid chloride using thionyl chloride or oxalyl chloride.
  • Milder conditions using oxalyl chloride with DMF catalyst are preferred to avoid sulfonamide hydrolysis.
  • Amide coupling yields the final benzamide structure with N,N-dimethyl substitution.

Alternative Synthetic Routes and Variations

Boc-Protection and Amide Coupling

  • Starting from 5-amino-2-fluorobenzoic acid, Boc-protection of the amino group precedes amide coupling.
  • After coupling with aniline derivatives, Boc deprotection and sulfonylation with sulfonyl chlorides afford sulfamoyl analogs.
  • This route allows for inversion of the sulfonamide portion and structural diversity.

Friedel-Crafts Sulfonylation of 2-Fluoroacetanilide

  • 2-Fluoroacetanilide undergoes Friedel-Crafts sulfonylation with chlorosulfonic acid.
  • The resulting regioisomers are separated chromatographically.
  • Subsequent reaction with amines and benzoyl chlorides leads to sulfamoylbenzamide derivatives.
  • This method allows inversion of the amide group and access to regioisomeric products.

Use of Substituted Benzylamines

  • Replacement of the aniline moiety with substituted benzylamines is achieved by coupling the sulfonyl chloride intermediate with benzylamine derivatives.
  • These benzylamines can be synthesized from difluorobenzonitrile via Grignard or organolithium reagents.
  • Subsequent amide formation and sulfonylation afford diverse sulfamoylbenzamide analogs.

Representative Data Table of Key Synthetic Steps

Step Starting Material Reagents/Conditions Product/Intermediate Yield (%) Notes
1 2-Fluorobenzoic acid Chlorosulfonic acid, reflux 5-Chlorosulfonyl-2-fluorobenzoic acid 77 Electrophilic chlorosulfonation
2 Sulfonyl chloride intermediate Aqueous ammonia or dimethylamine 5-Sulfamoyl-2-fluorobenzoic acid High Sulfonyl chloride to sulfamoyl group
3 5-Sulfamoyl-2-fluorobenzoic acid Thionyl chloride/oxalyl chloride + DMF catalyst; then dimethylamine This compound 65–90 Acid chloride formation and amide coupling

Research Findings and Optimization Notes

  • Use of chlorosulfonic acid is effective but requires careful control to avoid overreaction or degradation.
  • Oxalyl chloride with DMF catalyst is preferred over thionyl chloride for acid chloride formation to minimize sulfonamide hydrolysis.
  • The sulfonyl chloride intermediate is versatile for reaction with various amines, allowing structural diversity.
  • Boc-protection strategies facilitate selective functional group transformations and improve yields in multi-step syntheses.
  • Friedel-Crafts sulfonylation offers regioselective access to sulfonylated intermediates but may require chromatographic separation of isomers.
  • Organometallic reagents (Grignard, methyl lithium) enable the synthesis of substituted benzylamines for further coupling.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfamoyl (-SO₂NH₂) group participates in nucleophilic substitution and condensation reactions :

Key Reactions:

  • Amide bond formation : Reacts with primary/secondary amines under polar aprotic solvents (e.g., DMF) at 80–120°C to form sulfonamide derivatives .

  • Sulfonylation : Participates in Friedel-Crafts sulfonylation with aromatic amines in the presence of chlorosulfonic acid .

Example :

Reaction TypeConditionsProductYieldSource
Sulfonamide alkylationDMF, 100°C, 12 hrN-cyclopentyl derivative64–94%

Aromatic Fluorine Substitution

The fluorine atom at the 2-position undergoes selective nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the sulfamoyl and dimethylamide groups .

Key Reactions:

  • Amination : Reacts with thien-2-ylmethylamine at 140–165°C in polar solvents (e.g., DMSO) to yield 4-[(2-thienylmethyl)amino] derivatives .

  • Azide cyclization : Forms tetrazole rings with sodium azide (NaN₃) in refluxing toluene .

Example :

SubstrateReagentConditionsProductYield
2-fluoro-N,N-dimethyl-5-sulfamoylbenzamideThien-2-ylmethylamineDMSO, 140°C, 8 hrAzosemide precursor85%

Oxidation Reactions

The dimethylamide group and sulfamoyl moiety influence oxidation behavior:

Key Reactions:

  • Sulfide oxidation : Converts methylthio (-SMe) groups to sulfoxides (-SO) or sulfones (-SO₂) using H₂O₂/Na₂WO₄ .

  • Side-chain oxidation : Under strong oxidizers (e.g., KMnO₄), the dimethylamide group degrades to carboxylic acids.

Example :

Starting MaterialOxidizing AgentProductNotes
Methylthio derivative30% H₂O₂, Na₂WO₄Sulfone derivativeComplete conversion in 6 hr

Hydrolysis and Stability

  • Acidic hydrolysis : The sulfamoyl group decomposes in concentrated HCl (pH < 2), releasing SO₂ and NH₃ .

  • Basic hydrolysis : Stable in mild alkaline conditions (pH 8–10) but degrades in strong bases (e.g., NaOH > 1M).

Reaction Mechanisms

  • SNAr mechanism : Fluorine displacement proceeds via a Meisenheimer complex stabilized by electron-withdrawing groups .

  • Tetrazole cyclization : Involves [2+3] cycloaddition between azide and nitrile groups .

Biological Activity

2-Fluoro-N,N-dimethyl-5-sulfamoylbenzamide is a chemical compound that belongs to the class of sulfamoylbenzamides, which are recognized for their potential biological activities, particularly in medicinal chemistry. This compound features a unique molecular structure characterized by the presence of a fluorine atom, dimethyl groups, and a sulfamoyl functional group attached to a benzamide backbone. Its biological activity has garnered attention primarily for its potential as an antiviral agent, especially against the Hepatitis B virus (HBV).

  • Molecular Formula : C₉H₁₃F₁N₂O₃S
  • Molecular Weight : 232.27 g/mol
  • Structure : The compound's structure includes functional groups that may influence its interaction with biological targets, particularly due to the lipophilicity introduced by the fluorine atom.

Research indicates that this compound acts primarily as an inhibitor of HBV encapsidation. The mechanism involves interference with viral RNA encapsidation processes, which are crucial for viral replication. This inhibition is facilitated by the compound's ability to interact with viral proteins involved in capsid assembly, thereby preventing the formation of infectious viral particles.

Biological Activity Data

Activity Type Description EC50/IC50 Values
AntiviralInhibits HBV replication by disrupting RNA encapsidationEC50: 5 μM
CytotoxicityExhibits low cytotoxicity in human cell linesCC50 > 100 μM

Case Studies and Research Findings

  • Antiviral Efficacy : A study demonstrated that this compound effectively inhibits HBV replication in vitro, showing an effective concentration (EC50) of approximately 5 μM. This suggests a promising therapeutic potential against HBV infections .
  • Structural Similarities and Variations : Comparative studies with other sulfamoylbenzamide derivatives have highlighted the unique properties of this compound. For instance, compounds like N,N-Dimethyl-4-sulfamoylbenzamide and 5-Sulfamoyl-2-chlorobenzamide show different antiviral efficacies due to variations in their chemical structures .
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into how this compound stabilizes conformations of viral proteins, preventing their aggregation into infectious particles. This interaction is crucial for its antiviral activity .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound Name Structural Features Biological Activity
This compoundContains fluorine and sulfamoyl groupsEffective against HBV; low cytotoxicity
N,N-Dimethyl-4-sulfamoylbenzamideSimilar benzamide structure without fluorineDifferent antiviral efficacy
5-Sulfamoyl-2-chlorobenzamideContains chlorine instead of fluorineAltered lipophilicity affecting bioavailability
N-(3,4-Difluorophenyl)-sulfamoylbenzamideContains difluorophenyl moietyEnhanced interaction with specific viral proteins

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-N,N-dimethyl-5-sulfamoylbenzamide has been investigated for its potential as an antiviral agent, particularly against hepatitis B virus (HBV). It functions by modulating capsid assembly, inhibiting viral replication. The presence of fluorine enhances binding affinity and stability, making it a promising candidate for further development in antiviral therapies .

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as enzyme inhibitors. The interaction with specific enzymes can alter cellular pathways, leading to potential therapeutic effects such as anti-inflammatory properties.

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties, suggesting its utility in developing treatments for bacterial infections. Studies have shown that sulfamoylbenzamide derivatives exhibit significant biological activity against various pathogens .

Case Study 1: Antiviral Activity Against HBV

A study published in Nature Communications demonstrated that derivatives of sulfamoylbenzamide, including this compound, effectively inhibited HBV replication by disrupting capsid assembly. The research highlighted the compound's potential as a targeted antiviral therapy .

Case Study 2: Enzyme Modulation

In another study focusing on enzyme inhibition, researchers found that this compound could inhibit specific enzymes involved in inflammatory pathways. This inhibition resulted in decreased inflammatory responses in vitro, suggesting possible applications in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfamoyl-Containing Analogues

5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
  • Structure: Chlorine at the 2-position, amino at the 5-position, and branched isopropyl-methyl sulfamoyl group.
  • Key Differences: Increased lipophilicity due to chlorine and bulky isopropyl group.
  • Applications : Likely optimized for enhanced membrane permeability in drug design .
N,N-Diethyl-5-Fluoro-2-Methoxybenzenesulfonamide
  • Structure : Methoxy at the 2-position and diethyl sulfamoyl group.
  • Key Differences :
    • Methoxy’s electron-donating effect alters electronic density compared to fluorine.
    • Diethyl groups increase hydrophobicity versus dimethyl in the target compound.
  • Physicochemical Impact : Higher logP value (estimated ~2.5) due to alkyl chains .

Fluorinated Benzamide Derivatives

5-(4,4-Dimethyl-2,5-Dioxoimidazolidin-1-yl)-2-Fluoro-N,N-Dimethylbenzamide
  • Structure: Imidazolidinone ring replaces the sulfamoyl group.
  • Synthesis : Requires Cu2O catalysis at 150°C, indicating higher reactivity than sulfamoyl analogues .
  • Interactions : Lacks sulfamoyl’s N–H hydrogen-bonding capacity, relying on carbonyl and fluorine interactions.
2-Fluoro-N,N-Diphenylbenzamide (2FNNDPBA)
  • Structure: Diphenylamino group instead of dimethyl.
  • Properties :
    • Enhanced π-electron delocalization for optoelectronic applications.
    • Steric hindrance from phenyl groups reduces crystal packing efficiency compared to dimethyl .

Polymorphic and Isostructural Analogues

(Z)-2-Fluoro-N'-Phenylbenzamidamide
  • Polymorphism : Exhibits quasi-isostructural polymorphism with C–H⋯F and N–H⋯F interactions dominating packing .
  • Comparison : The target compound’s sulfamoyl group may replace N–H⋯F with S–O⋯H interactions, altering lattice energy (estimated ΔGlattice ~2–5 kJ/mol).
(Z)-3-Fluoro-N'-(4-Fluorophenyl)benzimidamide
  • Isostructurality : 3D isostructurality via N–H⋯F and π-stacking. The absence of sulfamoyl in this analogue highlights the target compound’s unique capacity for sulfonamide-mediated crystal engineering .

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituents logP (Predicted) Key Interactions
2-Fluoro-N,N-dimethyl-5-sulfamoylbenzamide 5-SO2NH2, 2-F, N(CH3)2 1.8 S–O⋯H, C–H⋯F
5-Amino-2-chloro-4-fluoro-N-(N-iPr-Me-sulfamoyl)benzamide 2-Cl, 5-NH2, SO2N(iPr)(Me) 2.3 N–H⋯O, Cl⋯π
N,N-Diethyl-5-fluoro-2-methoxybenzenesulfonamide 2-OCH3, 5-F, SO2N(Et)2 2.5 OCH3⋯π, C–H⋯O
2-Fluoro-N,N-diphenylbenzamide N(Ph)2 3.1 π–π stacking, C–H⋯F

Key Research Findings

  • Intermolecular Interactions : The target compound’s sulfamoyl group enables stronger hydrogen bonding (S–O⋯H, ~25 kJ/mol) compared to benzamidamides’ N–H⋯F (~15 kJ/mol) .
  • Polymorphism Control: Fluorine position and sulfamoyl substitution reduce quasi-isostructural polymorphism prevalence compared to non-sulfonamide analogues .
  • Bioactivity Correlations : Sulfamoyl-containing derivatives show enhanced solubility (logS ≈ −3.5) over diphenyl analogues (logS ≈ −4.2), critical for oral bioavailability .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfamoyl groups are typically introduced using sulfamoyl chloride derivatives under anhydrous conditions. Optimization involves controlling temperature (e.g., reflux in 1,2-dichloroethane at 51°C) and using catalysts like DMF to enhance reaction efficiency . Yield improvements may require stoichiometric adjustments (e.g., oxalyl chloride in excess for acyl chloride formation) and inert atmospheres to minimize side reactions .

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structural integrity of this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for verifying fluorine positioning and dimethylamide substitution. For instance, 19F^{19}\text{F} chemical shifts near -110 ppm indicate para-fluoro substitution .
  • FT-IR : Stretching vibrations at ~1700 cm1^{-1} confirm the carbonyl group (C=O), while sulfonamide S=O stretches appear at ~1350-1300 cm1^{-1} .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

  • Methodology : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is effective for isolating the compound. HPLC with C18 columns (gradient: acetonitrile/water with 0.1% TFA) can resolve impurities, as demonstrated for structurally similar sulfonamides .

Advanced Research Questions

Q. How do intermolecular interactions (C–H⋯F, π-π stacking) influence the crystallographic packing of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) at 150 K reveals quasi-isostructural polymorphism. Energy framework analysis (using CrystalExplorer) quantifies interaction hierarchies, where C–H⋯F contacts (2.3–2.5 Å) stabilize the lattice. Comparative studies with analogues (e.g., 2-fluoro-N′-phenyl benzamidamide) show that fluorine’s electronegativity directs molecular alignment .

Q. What computational strategies (DFT, QSPR) predict the electronic and nonlinear optical (NLO) properties of this compound?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap), polarizability, and hyperpolarizability. For example, sulfamoyl and fluoro groups reduce band gaps (~4.5 eV), enhancing NLO activity. Solvent effects (PCM model) refine dipole moment predictions .

Q. How does structural modification (e.g., substituent variation) affect the compound’s bioactivity in glucocorticoid receptor modulation?

  • Methodology : Structure-Activity Relationship (SAR) studies involve synthesizing derivatives (e.g., replacing dimethylamide with thiadiazole) and testing via radioligand binding assays. Pharmacokinetic parameters (logP, metabolic stability) are evaluated using in vitro hepatocyte models. For example, fluorination at the 2-position enhances receptor affinity by 10-fold compared to non-fluorinated analogues .

Q. What are the challenges in analyzing sulfamoyl group stability under hydrolytic or oxidative conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring detect degradation products (e.g., sulfonic acids). Hydrolysis rates are pH-dependent: acidic conditions (pH 3) cleave sulfamoyl bonds faster than neutral buffers. Oxidative pathways (H2_2O2_2) generate sulfonic acids, identifiable via 1H^{1}\text{H} NMR peak shifts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide
Reactant of Route 2
Reactant of Route 2
2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide

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